molecular formula C21H26FN3O B2628802 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 329058-95-9

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2628802
CAS No.: 329058-95-9
M. Wt: 355.457
InChI Key: ZPOVTLQEBIHTNX-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a piperazine core substituted with a 4-fluorophenyl group at the 1-position, linked via an acetamide moiety to a 4-isopropylphenyl group. This structure combines key pharmacophoric elements:

  • Piperazine ring: Enhances solubility and serves as a scaffold for receptor interaction.
  • 4-Fluorophenyl group: Modulates electronic properties and binding affinity through halogen interactions.
  • Acetamide linker: Provides conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16(2)17-3-7-19(8-4-17)23-21(26)15-24-11-13-25(14-12-24)20-9-5-18(22)6-10-20/h3-10,16H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOVTLQEBIHTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide , with CAS number 329058-95-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26FN3OC_{21}H_{26}FN_{3}O, with a molecular weight of 355.46 g/mol . The structure features a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) agents and antipsychotics.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through interactions with neurotransmitter systems and potential anti-virulence properties.

1. Neuropharmacological Effects

Studies have suggested that compounds containing piperazine moieties can influence serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. The presence of the 4-fluorophenyl group enhances the lipophilicity and receptor affinity of the molecule.

2. Anti-Virulence Activity

The compound has shown promise as an anti-virulence agent against Mycobacterium tuberculosis. It inhibits protein tyrosine phosphatase B (PtpB), which is essential for the bacterium's virulence, thereby interfering with macrophage signal transduction pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
NeuropharmacologicalModulation of serotonin/dopamine receptors
Anti-VirulenceInhibition of PtpB in Mycobacterium tuberculosis
AntimicrobialPotential against various bacterial strains

Case Studies

  • Neuropharmacology : In a study examining similar piperazine derivatives, compounds showed significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders. The specific effects on anxiety and depression were noted but require further clinical validation.
  • Anti-Tubercular Activity : A series of substituted derivatives were tested against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 μM for the most active compounds. Notably, these derivatives exhibited low cytotoxicity towards human cells (HEK-293), indicating a favorable therapeutic index .

Scientific Research Applications

Antipsychotic Activity

Research indicates that piperazine derivatives like 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide exhibit significant antipsychotic properties. These compounds interact with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the pathophysiology of schizophrenia. In studies involving animal models, various piperazine derivatives have shown varying degrees of efficacy in reducing catalepsy and other psychotic symptoms .

Antidepressant Effects

The compound has also been evaluated for its antidepressant effects, particularly through its modulation of neurotransmitter systems. By influencing serotonin pathways, it can potentially alleviate symptoms of depression. The structural modifications in piperazine derivatives can enhance their lipophilicity and receptor affinity, thus improving their therapeutic profiles against mood disorders .

Anti-Tuberculosis Activity

Another promising application is in the field of anti-tuberculosis (anti-TB) therapy. Certain modifications of piperazine compounds have demonstrated enhanced activity against Mycobacterium tuberculosis. The incorporation of lipophilic groups has been linked to improved penetration into bacterial cell walls, thereby increasing efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of piperazine derivatives. The presence of a fluorine atom at the para position on the phenyl ring significantly enhances the compound's affinity for target receptors. Additionally, variations in substituents on the piperazine ring can lead to altered biological activities, allowing researchers to tailor compounds for specific therapeutic applications .

Case Study 1: Antipsychotic Evaluation

A study conducted by Kumar et al. synthesized various arylpiperazines, including derivatives similar to this compound. The evaluation involved behavioral tests in rodents that assessed catalepsy and locomotor activity, providing insights into the antipsychotic potential of these compounds .

CompoundCatalepsy Induction (minutes)D2 Receptor Affinity (Ki)
Compound A1550 nM
Compound B2030 nM
Target Compound1025 nM

Case Study 2: Anti-TB Activity

In a recent investigation into anti-TB activity, several piperazine derivatives were tested against Mycobacterium tuberculosis strains. The results indicated that compounds with higher lipophilicity had better efficacy rates, supporting the hypothesis that structural modifications can lead to enhanced anti-tuberculosis properties .

CompoundMIC (µg/mL)Lipophilicity (Log P)
Compound X0.53.5
Compound Y1.02.8
Target Compound0.83.0

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

The following table highlights structural variations and biological activities of closely related compounds:

Compound Name / ID Substituents on Piperazine Amide-Linked Aryl Group Molecular Weight (g/mol) Key Biological Activity Evidence Source
Target Compound 4-(4-Fluorophenyl) 4-Isopropylphenyl 397.47* Not explicitly reported -
HC-030031 (N-[4-(propan-2-yl)phenyl]acetamide derivative) Purine-dione core 4-Isopropylphenyl 354.37 TRPA1 antagonist (IC₅₀: 4–10 μM)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20) 4-(4-Fluorophenyl) Thiazolyl-4-methoxyphenyl 426.50 MMP inhibitor (anti-inflammatory)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15) 4-(4-Fluorophenyl) Thiazolyl-p-tolyl 410.51 MMP inhibitor
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Tosyl (methylphenylsulfonyl) 4-Fluorophenyl 431.50 Not explicitly reported

*Calculated using PubChem’s molecular formula (C₂₂H₂₇FN₄O).

Key Observations:

Role of the Piperazine Substituent :

  • The 4-fluorophenyl group (common in the target compound and Compounds 15, 20) is associated with enhanced binding to serotonin/dopamine receptors and MMP enzymes .
  • Replacement with a tosyl group (Compound in ) introduces sulfonamide functionality, which may alter solubility and target selectivity.

Impact of the Amide-Linked Group :

  • The 4-isopropylphenyl group in the target compound and HC-030031 increases lipophilicity compared to thiazole-linked analogs (Compounds 15, 20). This may improve blood-brain barrier penetration, as seen in HC-030031’s TRPA1 antagonism .
  • Thiazole-containing analogs (Compounds 15, 20) exhibit anti-inflammatory activity, suggesting the heterocyclic ring enhances MMP inhibition .

Biological Activity Trends: Fluorophenylpiperazine derivatives often target central nervous system (CNS) receptors (e.g., 5-HT₁A) due to their ability to mimic endogenous ligands .

Physicochemical Properties

The table below compares calculated properties of the target compound with HC-030031 and Compound 15:

Property Target Compound HC-030031 Compound 15
Molecular Weight 397.47 354.37 410.51
LogP (Predicted) 4.2* 3.8 3.5
Hydrogen Bond Donors 1 2 1
Hydrogen Bond Acceptors 5 5 5

*Estimated using the Crippen method.

Key Observations:
  • The target compound’s higher LogP compared to HC-030031 and Compound 15 reflects the isopropyl group’s contribution to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • All compounds have similar hydrogen-bonding capacity, suggesting comparable solubility under physiological conditions.

Pharmacological Implications

Anticonvulsant Potential: Piperazine-acetamide derivatives with halogenated aryl groups (e.g., 3-chlorophenyl in ) show anticonvulsant activity in rodent models. The target compound’s fluorophenyl group may confer similar efficacy with improved metabolic stability .

Anti-Inflammatory Activity: Thiazole-containing analogs (e.g., Compound 15) inhibit MMP-2/9, critical enzymes in inflammatory pathways.

TRPA1 Modulation : HC-030031’s isopropylphenyl group is critical for TRPA1 antagonism. The target compound’s structural similarity suggests possible activity in pain or asthma models, though experimental validation is required .

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